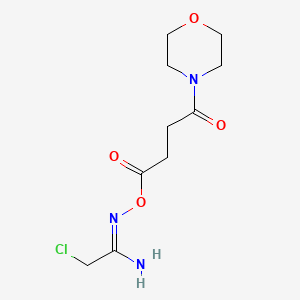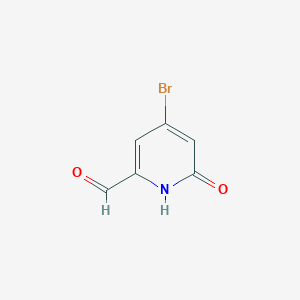![molecular formula C8H7N3O5 B14069404 2-[(7-Nitro-2,1,3-benzoxadiazol-4-yl)oxy]ethan-1-ol CAS No. 66770-00-1](/img/structure/B14069404.png)
2-[(7-Nitro-2,1,3-benzoxadiazol-4-yl)oxy]ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((7-Nitrobenzo[c][1,2,5]oxadiazol-4-yl)oxy)ethanol is a compound that belongs to the class of nitrobenzoxadiazoles. These compounds are known for their diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. The nitrobenzoxadiazole moiety is often used as a fluorescent probe due to its unique photophysical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((7-Nitrobenzo[c][1,2,5]oxadiazol-4-yl)oxy)ethanol typically involves the reaction of 7-nitrobenzo[c][1,2,5]oxadiazole with ethylene glycol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:
Starting Material: 7-nitrobenzo[c][1,2,5]oxadiazole.
Reagent: Ethylene glycol.
Reaction Conditions: The reaction is typically conducted in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-((7-Nitrobenzo[c][1,2,5]oxadiazol-4-yl)oxy)ethanol can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-((7-Nitrobenzo[c][1,2,5]oxadiazol-4-yl)oxy)ethanol has several applications in scientific research:
Chemistry: Used as a fluorescent probe for studying molecular interactions and dynamics.
Biology: Employed in the labeling of biomolecules for fluorescence microscopy and flow cytometry.
Medicine: Investigated for its potential as a diagnostic tool in imaging techniques.
Industry: Utilized in the development of sensors and other analytical devices.
Wirkmechanismus
The mechanism of action of 2-((7-Nitrobenzo[c][1,2,5]oxadiazol-4-yl)oxy)ethanol involves its interaction with specific molecular targets. The nitrobenzoxadiazole moiety can interact with proteins and other biomolecules, leading to changes in their fluorescence properties. This interaction is often used to study the binding and activity of these molecules in various biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-((7-Nitrobenzo[c][1,2,5]oxadiazol-4-yl)thio)hexan-1-ol: Another nitrobenzoxadiazole derivative with similar fluorescent properties.
N-(2-((7-Nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)ethyl)-4-(5-(p-tolyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonamide: A compound with similar structural features used in biological research.
Uniqueness
2-((7-Nitrobenzo[c][1,2,5]oxadiazol-4-yl)oxy)ethanol is unique due to its specific combination of the nitrobenzoxadiazole moiety and the ethanol group, which imparts distinct chemical and physical properties. Its ability to act as a fluorescent probe makes it particularly valuable in various research applications.
Eigenschaften
CAS-Nummer |
66770-00-1 |
|---|---|
Molekularformel |
C8H7N3O5 |
Molekulargewicht |
225.16 g/mol |
IUPAC-Name |
2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)oxy]ethanol |
InChI |
InChI=1S/C8H7N3O5/c12-3-4-15-6-2-1-5(11(13)14)7-8(6)10-16-9-7/h1-2,12H,3-4H2 |
InChI-Schlüssel |
OCYYQIDPANXDEN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C2=NON=C2C(=C1)OCCO)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(Chloromethyl)-5-iodoimidazo[1,2-a]pyridine](/img/structure/B14069346.png)











